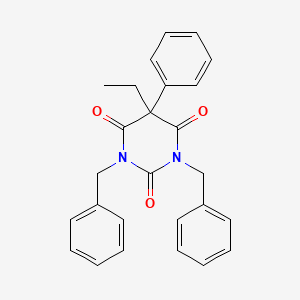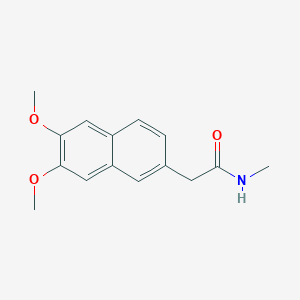
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide is a chemical compound characterized by its naphthalene core substituted with methoxy groups at positions 6 and 7, and an acetamide group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxynaphthalene.
Functional Group Introduction: The naphthalene core is functionalized to introduce the acetamide group at position 2. This can be achieved through a series of reactions including nitration, reduction, and acylation.
Methylation: The final step involves the methylation of the amide nitrogen to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The methoxy and acetamide groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-dimethoxynaphthalene: Lacks the acetamide group, making it less versatile in certain applications.
2-naphthylacetamide: Lacks the methoxy groups, which can affect its chemical reactivity and biological activity.
N-methylacetamide: Lacks the naphthalene core, significantly altering its properties.
Uniqueness
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide is unique due to the combination of its naphthalene core, methoxy groups, and acetamide functionality. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
37707-86-1 |
|---|---|
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
2-(6,7-dimethoxynaphthalen-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C15H17NO3/c1-16-15(17)7-10-4-5-11-8-13(18-2)14(19-3)9-12(11)6-10/h4-6,8-9H,7H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
QIDGRRHSXLNOCV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CC1=CC2=CC(=C(C=C2C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




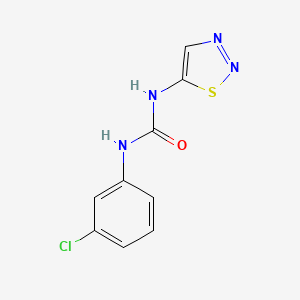
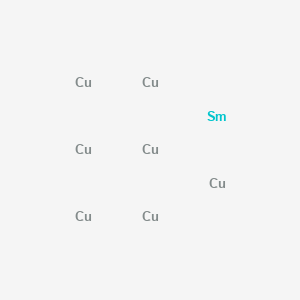
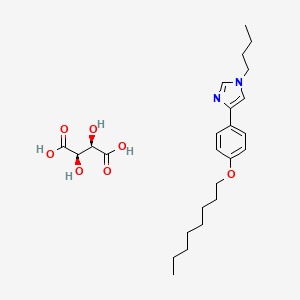



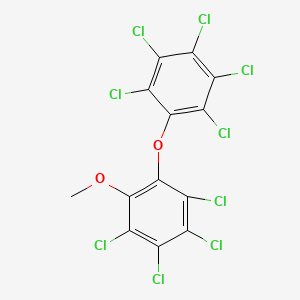

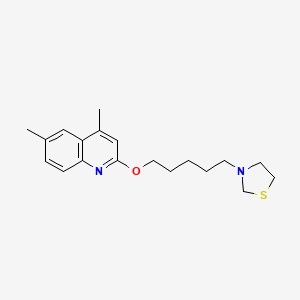
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
